A Technical Guide to the Synthesis, Characterization, and Potential Significance of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide
A Technical Guide to the Synthesis, Characterization, and Potential Significance of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide
Executive Summary: The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of isoxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth exploration of a specific, novel derivative, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide. We present a detailed analysis of its molecular structure, a plausible and robust synthetic strategy, a comprehensive workflow for structural elucidation and quality control, and a discussion of its potential biological significance based on analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Molecular Structure Analysis
The target molecule, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, is a complex heterocyclic system comprising three key pharmacophores:
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Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring system serves as a stable, bioisosteric replacement for other functionalities and is crucial for the molecule's overall conformation and electronic properties.[1][2]
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N-Phenyl Carboxamide Linker: This group provides a rigid link between the isoxazole core and a phenyl substituent. The amide bond is a critical hydrogen bonding motif, often involved in target-ligand interactions.[5]
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Piperidin-2-yl Substituent: A saturated six-membered nitrogen-containing ring attached at its second position. Crucially, this attachment point (C2) is a stereogenic center, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide. The specific stereochemistry can have profound implications for biological activity and receptor binding.
The unique combination of a planar, aromatic isoxazole-carboxamide system with a flexible, chiral piperidine ring presents a compelling scaffold for exploring structure-activity relationships in drug design.
Caption: Chemical Structure of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.
Proposed Synthetic Strategy
The synthesis of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide can be logically approached via a convergent synthesis. The key steps involve the formation of a core intermediate, 3-(N-protected-piperidin-2-yl)isoxazole-4-carboxylic acid, followed by an amide coupling reaction with aniline and final deprotection. This strategy allows for modularity and efficient purification.
Caption: Proposed Synthetic Workflow.
Protocol 1: Synthesis of Ethyl 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylate
This protocol is based on the well-established 1,3-dipolar cycloaddition reaction, a versatile method for constructing the isoxazole ring.[6][7]
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Oxime Formation: To a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Heat the mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, concentrate under reduced pressure, and partition between ethyl acetate and water. Dry the organic layer and concentrate to yield the crude oxime, which can be used without further purification.
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Nitrile Oxide Generation and Cycloaddition: Dissolve the crude oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, followed by the dropwise addition of triethylamine (1.2 eq).
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Causality: NCS chlorinates the oxime, which is then eliminated by the base (triethylamine) to generate a transient, highly reactive nitrile oxide intermediate. This immediately undergoes a [3+2] cycloaddition with the alkyne (ethyl propiolate) to form the isoxazole ring with high regioselectivity.[8]
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Workup and Purification: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ethyl ester.
Protocol 2: Amide Coupling and Deprotection
This final stage utilizes a standard and highly reliable peptide coupling method to form the robust amide bond.[9]
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Saponification: Dissolve the purified ethyl ester (1.0 eq) from Protocol 1 in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material. Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
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Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in dry DCM. Add N,N'-dicyclohexylcarbodiimide (EDC) (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and aniline (1.1 eq). Stir the mixture at room temperature for 12-24 hours.
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Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline nitrogen. DMAP acts as a catalyst to accelerate this process, ensuring high conversion.[9]
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Purification of Protected Product: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify by flash column chromatography to yield the N-Boc protected final product.
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Boc Deprotection: Dissolve the purified protected product in DCM and add trifluoroacetic acid (TFA) (10-20 eq). Stir at room temperature for 1-2 hours.
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Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.
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Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess TFA. Dry the organic layer, concentrate, and purify by recrystallization or a final chromatographic step to yield the title compound, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is paramount. A multi-technique analytical approach forms a self-validating system, ensuring the integrity of the synthesized material.
Caption: Workflow for Structural Verification.
Data Interpretation
The following table summarizes the expected analytical data for the verification of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | ~9.5-10.5 ppm (s, 1H): Amide N-H . ~7.0-7.8 ppm (m, 5H): Phenyl ring protons. ~8.5-9.0 ppm (s, 1H): Isoxazole C5-H . ~3.0-4.0 ppm (m, 1H): Piperidine C2-H (chiral proton). ~1.5-3.0 ppm (m, 8H): Remaining piperidine CH₂ protons. ~2.0-3.0 ppm (br s, 1H): Piperidine N-H . |
| ¹³C NMR | ~160-165 ppm: Amide C =O. ~160-175 ppm: Isoxazole ring carbons (C3, C5). ~110-140 ppm: Phenyl ring carbons and Isoxazole C4. ~45-60 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). ~20-35 ppm: Remaining piperidine carbons (C3, C4, C5). |
| FT-IR | ~3300 cm⁻¹: N-H stretch (amide and piperidine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1670 cm⁻¹: Amide I band (C=O stretch).[9] ~1600, 1450 cm⁻¹: C=C and C=N ring stretches (aromatic/isoxazole). |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Mass: C₁₅H₁₇N₃O₂. Expected [M+H]⁺: ~272.1399. HRMS provides the exact mass, confirming the elemental composition with high confidence. |
| Chiral HPLC | Using a suitable chiral stationary phase (e.g., polysaccharide-based), two distinct peaks corresponding to the (R) and (S) enantiomers should be resolved, allowing for the determination of enantiomeric excess (ee%). |
Potential Biological Significance
While the specific biological profile of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is not yet reported, the activities of structurally related compounds provide a strong basis for hypothesis-driven research. The isoxazole-carboxamide scaffold is a recurring motif in compounds with significant therapeutic potential.
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Anticancer Activity: Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma, colon, and breast cancer.[2][9][10] The mechanism often involves the inhibition of key signaling kinases or cell cycle disruption.
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Anti-inflammatory Properties: The isoxazole ring is present in the COX-2 inhibitor valdecoxib, highlighting the scaffold's potential in designing anti-inflammatory agents.[2] Other derivatives have also shown the ability to reduce inflammation in preclinical models.[3]
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Antimicrobial and Antiviral Effects: The isoxazole core is a component of the antibiotic Cloxacillin and has been incorporated into a wide range of compounds with activity against bacteria, fungi, and viruses like HIV and HCV.[1][3]
The introduction of the piperidin-2-yl group adds a three-dimensional character and a basic nitrogen center, which can be pivotal for interacting with biological targets like G-protein coupled receptors (GPCRs) or ion channels, expanding the potential therapeutic applications into neuroscience and beyond.
Conclusion
This guide outlines a comprehensive framework for the synthesis and characterization of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide. By leveraging established synthetic methodologies such as 1,3-dipolar cycloaddition and standard amide coupling, the target molecule can be produced in a controlled and verifiable manner. The detailed analytical workflow ensures the production of material with high purity and confirmed structural identity, including its critical stereochemical nature. Based on extensive literature precedent, this novel compound represents a promising scaffold for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases.
References
-
Naina Kuey, et al. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Advanced Research in Science, Communication and Technology.[3]
-
Yadav, M., et al. (2022). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 8.[5][11]
-
Yadav, M., et al. (2022). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. Available at: [Link]11]
-
Gollapalli Naga Raju, et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142.[4]
-
Pawar, S. D., & Shingare, M. S. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]1]
-
Synthesis of 3-phenyl-5-(2-pyridylcarbonylmethyl)-N-methyl-isoxazole-4-carboxamide. (n.d.). Molbase. Available at: [Link]]
-
Krasnokutskaya, E. A., et al. (2007). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Chemistry of Heterocyclic Compounds, 43(3), 332-340.[6]
-
Sharma, V., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]10]
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.[9][12][13]
-
Chikkula, K. V., & S, V. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(7-S), 213-231.[2]
-
CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents. Available at: ]
-
Hussein, B. H., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 220-230.[7]
-
Gollapalli Naga Raju, et al. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 35-42.[14]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]8]
-
S, A., & K, S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(2), 113-118.
-
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[15]
-
Sharma, V., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 291-301.[16]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. kuey.net [kuey.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. ajrcps.com [ajrcps.com]
- 16. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
